molecular formula C13H14N2O3 B15021797 Methyl 3-(3-methoxyquinoxalin-2-yl)propanoate

Methyl 3-(3-methoxyquinoxalin-2-yl)propanoate

Cat. No.: B15021797
M. Wt: 246.26 g/mol
InChI Key: RDGCYKSOCANMSU-UHFFFAOYSA-N
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Description

Methyl 3-(3-methoxyquinoxalin-2-yl)propanoate is an organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound features a methoxy group at the 3-position of the quinoxaline ring and a propanoate ester group at the 3-position of the propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-methoxyquinoxalin-2-yl)propanoate typically involves the condensation of 3-methoxyquinoxaline-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methoxyquinoxalin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinoxaline-2-carboxylic acid derivative.

    Reduction: The quinoxaline ring can be reduced to form a dihydroquinoxaline derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Quinoxaline-2-carboxylic acid derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Halogenated or aminated quinoxaline derivatives.

Scientific Research Applications

Methyl 3-(3-methoxyquinoxalin-2-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its role in developing new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(3-methoxyquinoxalin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The quinoxaline ring structure allows it to bind to DNA or proteins, thereby exerting its biological effects. Molecular docking studies have shown that quinoxaline derivatives can interact with thymidylate synthase, an enzyme involved in DNA synthesis, which may explain their anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-chloroquinoxalin-2-yl)propanoate
  • Methyl 3-(3-phenylquinoxalin-2-yl)propanoate
  • Methyl 3-(3-methylquinoxalin-2-yl)propanoate

Uniqueness

Methyl 3-(3-methoxyquinoxalin-2-yl)propanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 3-(3-methoxyquinoxalin-2-yl)propanoate

InChI

InChI=1S/C13H14N2O3/c1-17-12(16)8-7-11-13(18-2)15-10-6-4-3-5-9(10)14-11/h3-6H,7-8H2,1-2H3

InChI Key

RDGCYKSOCANMSU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1CCC(=O)OC

solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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